Isoamyl levulinate Isoamyl levulinate
Brand Name: Vulcanchem
CAS No.: 71172-75-3
VCID: VC3886726
InChI: InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3
SMILES: CC(C)CCOC(=O)CCC(=O)C
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Isoamyl levulinate

CAS No.: 71172-75-3

Cat. No.: VC3886726

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Isoamyl levulinate - 71172-75-3

Specification

CAS No. 71172-75-3
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 3-methylbutyl 4-oxopentanoate
Standard InChI InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3
Standard InChI Key NYIALINCMIXBSP-UHFFFAOYSA-N
SMILES CC(C)CCOC(=O)CCC(=O)C
Canonical SMILES CC(C)CCOC(=O)CCC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isoamyl levulinate features a branched ester structure, combining a levulinic acid moiety (4-oxopentanoic acid) with isoamyl alcohol (3-methyl-1-butanol). The molecule’s 2D structure reveals a ketone group at the gamma position relative to the ester functional group, contributing to its reactivity in hydrogenation and cyclization reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Density (20°C)0.957–0.963 g/cm³
Refractive Index (20°C)1.427–1.433
Kovats Retention Index1284 (non-polar), 1807 (polar)
SolubilityInsoluble in water; soluble in ethanol

The compound’s low density and refractive index align with typical ester behavior, while its retention indices aid in chromatographic identification .

Synthesis Methodologies

Traditional Chemical Esterification

Conventional synthesis involves acid-catalyzed esterification of levulinic acid and isoamyl alcohol under elevated temperatures (100–150°C). While effective, this method faces criticism for energy intensity and use of corrosive catalysts like sulfuric acid .

Enzymatic Production Advancements

Recent innovations employ immobilized lipases (e.g., Eversa® Transform 2.0) on mesoporous poly(styrene-divinylbenzene) supports. Key parameters from optimized processes include:

Table 2: Optimized Enzymatic Synthesis Conditions

ParameterOptimal ValueConversion Efficiency
Temperature40°C65% after 12 hours
Biocatalyst Loading20% (w/w)
LA:IA Molar Ratio1:1.5
SolventMethyl isobutyl ketone

This green process achieves a respectable EcoScale score of 66.5 , with the biocatalyst retaining 30% activity after five reuse cycles . The mechanism proceeds via interfacial activation, where hydrophobic interactions between the lipase and support enhance stability .

Industrial Applications

Flavoring Agent

As FEMA GRAS 4481, isoamyl levulinate imparts caramel-like notes in:

  • Baked goods

  • Alcoholic beverages

  • Confectionery products

JECFA’s 2010 evaluation established an acceptable daily intake (ADI) of "no safety concern" at current usage levels , supported by its rapid metabolic breakdown into endogenous levulinic acid and isoamyl alcohol .

Bio-Based Material Precursor

Emerging applications leverage its bifunctional structure:

  • Hydrogenation: Produces γ-valerolactone (GVL), a renewable fuel additive

  • Polymer Chemistry: Serves as a monomer for biodegradable polyesters

Recent studies demonstrate synergistic catalyst systems (Ru/C + Amberlite IR-120) achieving 85% GVL yield from isoamyl levulinate under mild hydrogenation conditions .

AgencyClassificationReference
FDAFlavoring Agent/Adjuvant21 CFR 172.515
JECFANo safety concernsTRS 960-JECFA 73
FEMAGRAS 24FEMA 4481

Toxicological Considerations

While generally recognized as safe, excessive exposure may cause:

  • Mild ocular irritation (rabbit studies)

  • Transient dermal redness at >500 mg/kg doses

Notably, no genotoxic effects were observed in Ames tests at concentrations up to 1 mg/plate .

Recent Research Developments

Solvent-Free Enzymatic Systems

2024 studies explore tin(IV) complexes in solvent-free esterification, achieving 78% conversion at 80°C . This approach eliminates volatile organic compound (VOC) emissions but requires higher energy input compared to enzymatic methods.

Continuous Flow Reactor Design

Pilot-scale systems utilizing packed-bed reactors with immobilized lipases show:

  • 10% productivity increase vs. batch systems

  • 50% reduction in enzyme deactivation rates

Challenges remain in maintaining optimal water activity (awa_w) levels during continuous operation .

Environmental Impact and Lifecycle Analysis

Carbon Footprint Comparison

Synthesis MethodCO₂ Equiv. (kg/kg product)
Petrochemical route4.2
Enzymatic route1.8
Solvent-free chemical2.9

The enzymatic process reduces emissions by 57% compared to traditional methods, primarily through lower energy demands and renewable substrates .

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